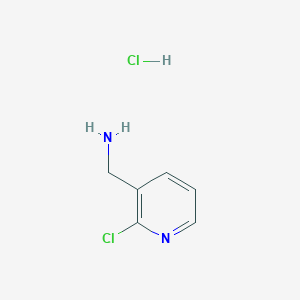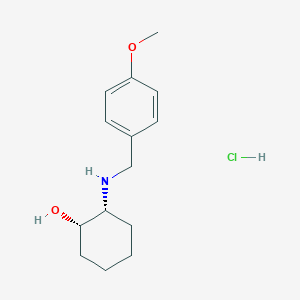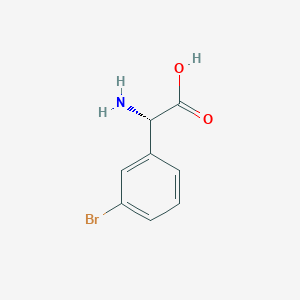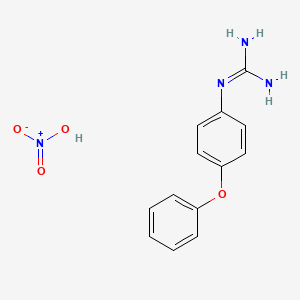
1-(4-Phenoxyphenyl)guanidine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biological Applications
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
DNA Minor Groove Binders
Some biological applications of guanidines include their use as DNA minor groove binders . Several diphenyl 4,4′-bis-guanidinium derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .
Kinase Inhibitors
Guanidines have been used in the synthesis of kinase inhibitors . Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .
α2-Noradrenaline Receptors Antagonists
Guanidines have also been used in the preparation of 2-pyridinoguanidines as α2-adrenoceptor antagonists .
Organocatalysts
Recently, guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . Despite the diverse functionalities present in the guanidine group, its synthesis for newer organocatalytic applications of guanidine is a relatively new research area in chiral compound synthesis .
Precursors for the Synthesis of Heterocycles
Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .
Safety and Hazards
作用機序
Target of Action
Guanidine compounds, in general, have found application in a diversity of biological activities . They play crucial roles in various biological functions due to their unique properties and simple synthesis .
Mode of Action
They can act as both nucleophiles and electrophiles due to their unique structural features . This dual character can influence their interaction with targets and the resulting changes.
Biochemical Pathways
They are present in many natural products and biochemical processes, playing key roles in various biological functions .
Pharmacokinetics
Guanidine nitrate is generally considered a stable crystalline solid produced industrially .
Result of Action
Guanidine compounds are known for their diverse biological activities, which can be attributed to their ability to form hydrogen bonds, their planarity, and their high basicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Phenoxyphenyl)guanidine nitrate. For instance, exposure to nitrogen oxide gases in a humid environment can lead to the degradation of guanidine nitrate . The transition from guanidine nitrate to ammonium nitrate was observed under these conditions .
特性
IUPAC Name |
nitric acid;2-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKXYSELPVGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)guanidine nitrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


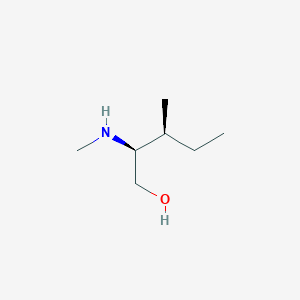
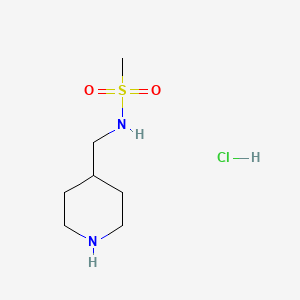
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
